Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate
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Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate is a chemical compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 2-mercaptoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the thiazolidine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazolidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate
- Ethyl 2-(2-ethoxy-2-oxoethyl)(methyl)aminoacetate
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for various applications .
Properties
CAS No. |
41205-37-2 |
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Molecular Formula |
C11H19NO4S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-2-methyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO4S/c1-4-15-9(13)8-11(3)12(6-7-17-11)10(14)16-5-2/h4-8H2,1-3H3 |
InChI Key |
VZHIIMLDVRLYSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(N(CCS1)C(=O)OCC)C |
Origin of Product |
United States |
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